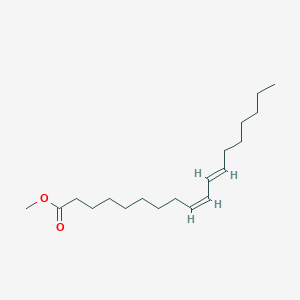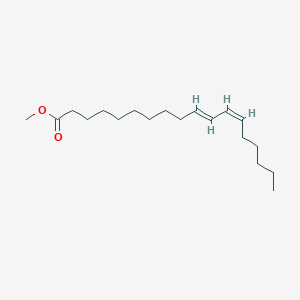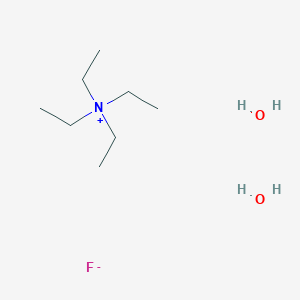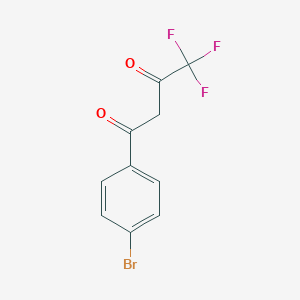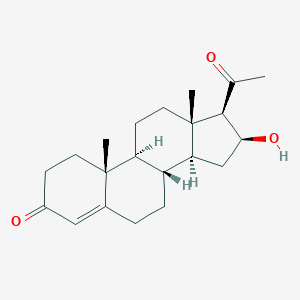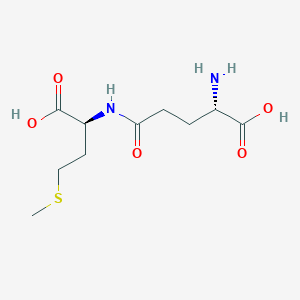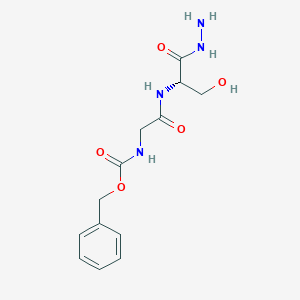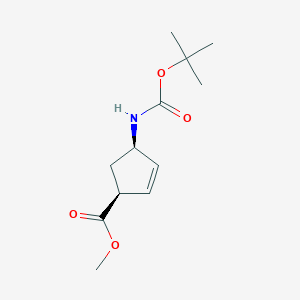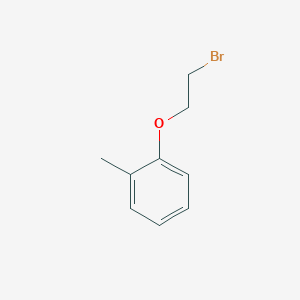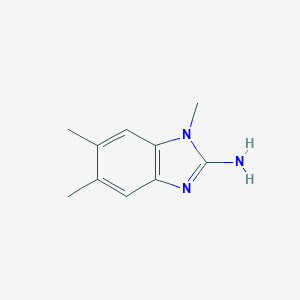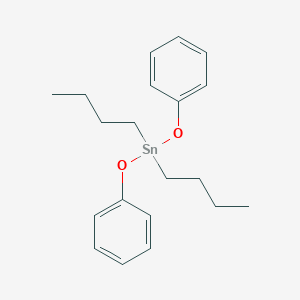
Dibutyl(diphenoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(diphenoxy)stannane, also known as DBDPS, is a chemical compound that belongs to the family of organotin compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C26H30O2Sn. DBDPS has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Dibutyl(diphenoxy)stannane is not fully understood, but it is believed to involve the formation of a complex with the substrate molecule, which then undergoes a series of chemical reactions to produce the desired product. The exact mechanism of action may vary depending on the specific application of Dibutyl(diphenoxy)stannane.
Effets Biochimiques Et Physiologiques
Dibutyl(diphenoxy)stannane has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic, with no significant adverse effects observed in animal studies. It is not known to have any significant impact on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutyl(diphenoxy)stannane has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It exhibits excellent catalytic activity and can be used in a wide range of organic synthesis reactions. However, Dibutyl(diphenoxy)stannane also has some limitations. It is not very soluble in water, which can limit its use in aqueous reactions. It is also relatively expensive compared to other catalysts.
Orientations Futures
There are several potential future directions for the study and application of Dibutyl(diphenoxy)stannane. One area of interest is the development of new catalytic applications for Dibutyl(diphenoxy)stannane, particularly in the field of asymmetric synthesis. Another area of interest is the use of Dibutyl(diphenoxy)stannane as a flame retardant in polymers, with a focus on improving its performance and reducing its cost. Additionally, further studies are needed to fully understand the mechanism of action of Dibutyl(diphenoxy)stannane and its potential impacts on human health and the environment.
Méthodes De Synthèse
Dibutyl(diphenoxy)stannane can be synthesized through the reaction between dibutyltin oxide and diphenyl ether. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Dibutyl(diphenoxy)stannane has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent catalytic activity in organic synthesis, and has been used as a catalyst in the production of various organic compounds. Dibutyl(diphenoxy)stannane has also been studied for its potential use as a flame retardant in polymers, due to its ability to inhibit the combustion process.
Propriétés
Numéro CAS |
17997-43-2 |
|---|---|
Nom du produit |
Dibutyl(diphenoxy)stannane |
Formule moléculaire |
C20H28O2Sn |
Poids moléculaire |
419.1 g/mol |
Nom IUPAC |
dibutyl(diphenoxy)stannane |
InChI |
InChI=1S/2C6H6O.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5,7H;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
UROKUKHYYXBCQE-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



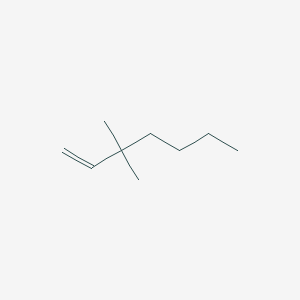
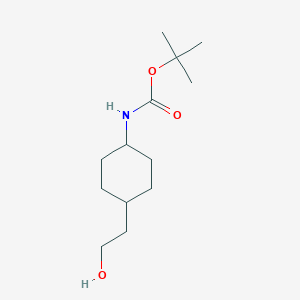
![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
